molecular formula C9H9BrFNO2 B14068484 Ethyl 3-amino-2-bromo-5-fluorobenzoate

Ethyl 3-amino-2-bromo-5-fluorobenzoate

Cat. No.: B14068484
M. Wt: 262.08 g/mol
InChI Key: UGGAZYNIBHNMLY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-bromo-5-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-bromo-5-fluorobenzoate typically involves the esterification of 3-amino-2-bromo-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-bromo-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various halogenating agents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

    Oxidation and Reduction Reactions: Products include nitrobenzoates and aminobenzoates.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Ethyl 3-amino-2-bromo-5-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a useful tool in biochemical research.

    Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-bromo-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-2-bromo-5-fluorobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-bromo-5-fluorobenzoate: This compound has a similar structure but with different positions of the amino and bromo groups. It may exhibit different reactivity and biological activity.

    Ethyl 3-bromo-5-fluorobenzoate: Lacking the amino group, this compound has different chemical properties and applications.

    Mthis compound: The methyl ester variant has slightly different physical and chemical properties compared to the ethyl ester.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 3-amino-2-bromo-5-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2,12H2,1H3

InChI Key

UGGAZYNIBHNMLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)N)Br

Origin of Product

United States

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